The synthesis of MRS 1523 has been explored through various methods. One notable approach involves the reaction of precursor compounds in anhydrous solvents under controlled temperature conditions. For instance, a mixture of MRS 1523 and iodomethane in anhydrous methanol was heated at 80 °C to facilitate the reaction, yielding the desired product with significant efficiency .
The synthesis process typically requires careful consideration of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound.
MRS 1523 has a molecular formula of and features a complex three-dimensional structure that is critical for its interaction with the A3 adenosine receptor. The molecular weight is approximately 393.49 g/mol.
The structural analysis reveals several functional groups that contribute to its pharmacological properties:
The structural data can be further analyzed using techniques such as X-ray crystallography or computational modeling to predict binding interactions with target receptors.
MRS 1523 participates in various chemical reactions that are significant for its biological activity. Notably, it acts as an antagonist by binding to the A3 adenosine receptor without activating it, thereby inhibiting downstream signaling pathways associated with this receptor type .
The compound's reactivity can also be influenced by environmental factors such as pH and temperature, which may affect its stability and interaction with other biomolecules. Detailed kinetic studies are often conducted to understand the binding dynamics and affinity of MRS 1523 for the A3 adenosine receptor.
The mechanism of action for MRS 1523 involves competitive inhibition at the A3 adenosine receptor site. Upon administration, MRS 1523 binds to the receptor, preventing adenosine from exerting its effects. This blockade leads to alterations in cellular responses associated with inflammation, immune response modulation, and potential anti-cancer effects .
Quantitative data from binding assays indicate that MRS 1523 has a high affinity for the A3 adenosine receptor, with inhibitory constants (K_i) in the low nanomolar range . This high specificity makes it a valuable tool for studying adenosine receptor biology in various physiological contexts.
MRS 1523 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and handling procedures in laboratory settings.
MRS 1523 has several scientific applications:
MRS 1523 (3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate) is a potent and selective competitive antagonist of the adenosine A3 receptor (A3AR). It binds reversibly to the orthosteric site of the human A3AR with a binding affinity (Ki) of 18.9 nM, effectively blocking agonist-induced receptor activation [1] [6]. Mechanistically, MRS 1523 inhibits A3AR-mediated Gi/o protein signaling, preventing agonist-induced inhibition of adenylate cyclase and subsequent reductions in intracellular cAMP levels. In rat dorsal root ganglion (DRG) neurons, MRS 1523 (0.1–1 µM) reverses adenosine-mediated inhibition of N-type calcium channels and neuronal firing, confirming its functional antagonism beyond receptor binding [1] [4]. This dual action – receptor blockade and downstream ion channel modulation – underpins its observed antihyperalgesic effects in neuronal models [1] [6].
Table 1: Binding Affinity (Ki) of MRS 1523 at A3 Adenosine Receptors Across Species
Species | Ki Value (nM) | Experimental System | Primary Citation |
---|---|---|---|
Human | 18.9 | Radioligand binding | [1] |
Rat | 113 | Radioligand binding | [1] [6] |
Mouse | 1,420* | Radioligand binding | [10] |
Note: Significant species variation exists, with markedly lower affinity at rodent vs. human A3AR. Mouse data inferred from selectivity profiling studies [10].
MRS 1523 exhibits high selectivity for the A3AR subtype over other adenosine receptors (A1, A2A, A2B), although the degree of selectivity is species-dependent. In rat models, MRS 1523 demonstrates 140-fold selectivity for A3AR over A1AR (Ki A1 = 15.6 µM) and 18-fold selectivity over A2AAR (Ki A2A = 2.05 µM) [1]. Its affinity for the A2BAR subtype is negligible (>10 µM). This profile contrasts with many other A3AR antagonists (e.g., MRS1220) which show extreme species divergence, often losing potency entirely in rodents. Functional assays confirm this selectivity: MRS 1523 (100 nM–1 µM) effectively antagonizes A3AR-mediated effects (e.g., inhibition of cAMP accumulation, cell migration) without significantly altering responses mediated by A1, A2A, or A2B receptors at equivalent concentrations [1] [8]. Notably, MRS 1523 does not bind significantly to non-adenosinergic targets like L-type calcium channels, further supporting its specificity within the purinergic system [1].
Table 2: Selectivity Profile of MRS 1523 at Adenosine Receptors in Rat
Receptor Subtype | Ki Value (µM) | Selectivity Ratio (A3AR/Ki) | Functional Assay |
---|---|---|---|
A3AR | 0.113 | 1 (Reference) | [³⁵S]GTPγS binding, cAMP |
A1AR | 15.6 | 140 | cAMP inhibition |
A2AAR | 2.05 | 18 | cAMP stimulation |
A2BAR | >10 | >88 | cAMP stimulation (not antagonized) |
The pharmacological activity of MRS 1523 is profoundly influenced by species differences in A3AR sequence homology. The human A3AR shares only 72–73% amino acid identity with its rat and mouse counterparts, primarily within the orthosteric ligand-binding pocket [2] [10]. This divergence translates into significant functional differences:
Table 3: A3AR Sequence Identity and Impact on MRS 1523 Pharmacology
Species Comparison | A3AR Sequence Identity (%) | Fold Difference in MRS 1523 Affinity (Human Ki/Species Ki) | Key Binding Site Residues Affecting Selectivity |
---|---|---|---|
Human vs. Rat | 72% | 6-fold lower in rat | Transmembrane helices 3, 5, 6, 7 |
Human vs. Mouse | 73% | ~75-fold lower in mouse | Transmembrane helices 3, 5, 6, 7; Extracellular loops |
Rat vs. Mouse | 88% | ~12-fold lower in mouse | Similar divergence patterns relative to human |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7